(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid
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Overview
Description
(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a cyclohepta-thieno-pyrimidine core, which is a fused ring system combining elements of cycloheptane, thiophene, and pyrimidine.
Preparation Methods
The synthesis of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting with a suitable thiophene derivative, the compound can be synthesized through a series of steps including halogenation, nucleophilic substitution, and cyclization reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into smaller fragments, often yielding carboxylic acids and amines as major products
Scientific Research Applications
(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, (4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid stands out due to its unique fused ring structure. Similar compounds include:
- 4-Chloro-6,7,8,9-tetrahydro-5H-cyclohepta-4,5-thieno[2,3-d]pyrimidine
- 6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido(1,2-a)pyrimidine-3-acetic acid These compounds share structural similarities but differ in their substituents and specific ring configurations, which can lead to variations in their chemical reactivity and biological activities .
Biological Activity
(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetic acid is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C15H18N4O3S
- Molecular Weight : 334.39 g/mol
- CAS Number : 1019015-12-3
Antibacterial Activity
The antibacterial properties of the compound have been evaluated against various bacterial strains. Studies indicate that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial activity. For instance, compounds related to this structure were tested using the agar well diffusion method against Gram-positive and Gram-negative bacteria.
Summary of Antibacterial Activity
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.31 mg/mL |
Compound B | Staphylococcus aureus | 0.0024 mg/mL |
These findings suggest that modifications in the thieno-pyrimidine structure can enhance antibacterial efficacy, making them promising candidates for antibiotic development .
Anticancer Activity
Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested against MCF7 (breast cancer) and HCT-116 (colon cancer) cells.
Summary of Anticancer Activity
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound C | MCF7 | 3.52 |
Compound D | HCT-116 | 5.60 |
These results indicate that the compound has potential as an anticancer agent, with IC50 values comparable to established chemotherapeutic agents .
Anti-inflammatory Activity
The anti-inflammatory properties of this compound were assessed through in vitro assays measuring cytokine production. The results demonstrated that it effectively inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-1beta.
Summary of Anti-inflammatory Activity
Compound | Cytokine Inhibition | Concentration Tested |
---|---|---|
Compound E | TNF-alpha | 100 mM |
Compound F | IL-1beta | 100 mM |
This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Biological Evaluation : A study synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their biological activities. The synthesized compounds demonstrated varying levels of antibacterial and anticancer activities, underscoring the importance of structural modifications in enhancing efficacy .
- Mechanistic Studies : Further research explored the mechanisms by which these compounds exert their biological effects. It was found that they may interfere with cellular pathways involved in inflammation and cancer cell proliferation .
Properties
Molecular Formula |
C13H14N2O3S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-4-yl)acetic acid |
InChI |
InChI=1S/C13H14N2O3S/c16-10(17)6-15-7-14-12-11(13(15)18)8-4-2-1-3-5-9(8)19-12/h7H,1-6H2,(H,16,17) |
InChI Key |
QMSBMUIOAYYEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)SC3=C2C(=O)N(C=N3)CC(=O)O |
Origin of Product |
United States |
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